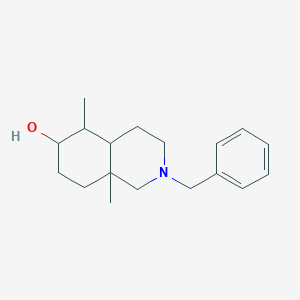![molecular formula C16H23N3O3S2 B2419400 1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea CAS No. 1023562-12-0](/img/structure/B2419400.png)
1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea consists of a cyclohexyl group, a sulfonylacetyl group, and a 4-methylphenyl group . The compound has a complex structure with multiple functional groups, contributing to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Cytotoxicity Against Cancer Cell Lines: Thiourea derivatives have demonstrated potential anticancer activities. For instance, certain thiourea derivatives exhibited significant cytotoxicity against HeLa cell lines in vitro, showing more potent effects than hydroxyurea (Ruswanto et al., 2015).
Antimicrobial Properties
- Novel Thiourea Derivatives as Antimicrobials: Thiourea compounds have been synthesized to explore their antimicrobial activities. These include derivatives like isothiocyanatosulfonamides and 1,3-disubstituted thioureas, which were found to have significant antimicrobial properties (El-Gaby et al., 2002).
Ophthalmological Applications
- Inhibitors for Glaucoma Treatment: Sulfonamide-derived thiourea compounds have shown strong affinities for carbonic anhydrase isozymes, relevant for glaucoma treatment. These compounds demonstrated topical intraocular pressure-lowering effects in rabbit models, indicating their potential as novel antiglaucoma drugs (Casini et al., 2000).
Enzyme Inhibition and Sensing Applications
- Enzyme Inhibitors and Mercury Sensors: Thiourea derivatives have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. Some compounds also exhibited potential as sensing probes for detecting toxic metals like mercury (Rahman et al., 2021).
Chemical Synthesis and Catalysis
- Catalysts in Asymmetric Reactions: Thiourea derivatives derived from amino alcohols have been used to catalyze asymmetric reactions, such as the Morita-Baylis-Hillman reaction, highlighting their utility in synthetic organic chemistry (Lattanzi, 2007).
Insecticidal Activities
- Synthesis of Insecticidal Compounds: Novel thiourea compounds have been synthesized with insecticidal activities, indicating their potential use in pest control and agricultural applications (Jia, 2015).
Molecular Docking and Drug Development
- Molecular Docking Studies: Thiourea derivatives have been subjected to in vitro and in silico molecular docking studies, which are crucial in drug development, especially for targeting diseases like tuberculosis and cancer (Haribabu et al., 2015).
Photoluminescence Studies
- Photoluminescence and Chromium(VI) Detection: Certain thiourea compounds exhibit photoluminescence properties, which have been utilized in analytical chemistry for detecting elements like chromium(VI) (Sunil & Rao, 2015).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWKKNOBFAFETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419318.png)
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2419319.png)

![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)
![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2419328.png)
![Methyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2419329.png)
![4,5-dimethoxy-2-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2419331.png)

![5,6-Dimethyl-3-{[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2419334.png)
![2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2419335.png)
![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)